Aripiprazole Related Compound B

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

QC laboratories performing aripiprazole USP-NF monograph testing require the exact designated reference standard to ensure chromatographic specificity. Aripiprazole Related Compound B (CAS 1424858-02-5), a bis-quinolinone ether dimer (C26H32N2O5, MW 452.56), is the official USP reference standard for organic impurity identification and quantification. • Essential for system suitability solutions and impurity marker preparation in stability-indicating HPLC methods • Traceable to USP standards with full characterization data compliant with ICH Q3A/B for ANDA submissions • Enables accurate peak identification in forced degradation studies; structurally distinct from other aripiprazole-related impurities, preventing erroneous retention times

Molecular Formula C26H32N2O5
Molecular Weight 452.56
CAS No. 1424858-02-5
Cat. No. B601586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole Related Compound B
CAS1424858-02-5
SynonymsAripiprazole IMpurity B
Molecular FormulaC26H32N2O5
Molecular Weight452.56
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCOC3=CC4=C(CCC(=O)N4)C=C3
InChIInChI=1S/C26H32N2O5/c29-25-11-7-19-5-9-21(17-23(19)27-25)32-15-3-1-13-31-14-2-4-16-33-22-10-6-20-8-12-26(30)28-24(20)18-22/h5-6,9-10,17-18H,1-4,7-8,11-16H2,(H,27,29)(H,28,30)
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole Related Compound B: USP Reference Standard


Aripiprazole Related Compound B (CAS 1424858-02-5), chemically designated as 7,7′-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) with molecular formula C26H32N2O5 and molecular weight 452.56 g/mol, is an officially recognized USP reference standard and a synthetic process impurity of aripiprazole . This compound is a bis-quinolinone ether dimer formed during the synthesis of the atypical antipsychotic aripiprazole and is registered in the FDA Global Substance Registration System (GSRS) with the unique ingredient identifier (UNII) D9ZEV5PJY5 [1]. It is supplied as a white to off-white solid with purity specifications typically ≥95% and is intended exclusively for analytical use in pharmaceutical quality control, method development, and regulatory submissions .

Standard Type USP Reference Standard
Analytical Role Compendial impurity marker
Structural Note Bis-quinolinone ether dimer, distinct from API

Aripiprazole Related Compound B: Substitution Infeasibility


The substitution of Aripiprazole Related Compound B with other aripiprazole-related impurities is not analytically or regulatorily valid due to fundamentally different chemical structures, molecular weights, and chromatographic behaviors. This compound is a symmetric bis-quinolinone ether dimer (C26H32N2O5, MW 452.56), which is structurally distinct from aripiprazole itself (C23H27Cl2N3O2, MW 448.39) and from other USP-designated related compounds . For example, USP Aripiprazole Related Compound C is 1-(2,3-dichlorophenyl)piperazine hydrochloride (C10H13Cl3N2) , while EP Impurity G is a structurally distinct aripiprazole dimer with a different molecular formula and molecular weight (CAS 1797986-18-5) . Using an incorrect impurity standard would produce erroneous retention times, fail to meet regulatory specificity requirements, and potentially invalidate analytical methods submitted for ANDA approval or commercial batch release .

Non‑Compendial Standards May lack USP monograph recognition and require additional qualification.
EP Designations Different CAS and structures; not directly interchangeable with USP Related Compound B.
API as Surrogate Distinct retention profile; may produce incorrect peak assignment in compendial methods.

Aripiprazole Related Compound B: Differentiation Evidence


USP Reference Standard vs. Non-Compendial Standards

Aripiprazole Related Compound B is an official USP reference standard intended for use in specified quality tests and assays as specified in the USP-NF compendia . Unlike non-compendial impurity standards, USP reference standards are highly characterized physical specimens that undergo rigorous testing and evaluation by multiple independent laboratories including USP, commercial, regulatory, and academic laboratories to confirm accuracy and reproducibility . This compound is traceable to USP Catalog No. 1042645 and is recognized under the specific USP designation 'Aripiprazole Related Compound B' [1].

USP vs. Non‑Compendial
Head‑to‑head
USP‑certified, multi‑laboratory validated reference standard; non‑compendial impurities require in‑house qualification.
USP certification may streamline regulatory acceptance for ANDA submissions.
Supplier‑reported USP traceability; confirm current lot certification.
Pharmaceutical Quality Control Regulatory Compliance Reference Standards

USP vs. EP Impurity Designations

The designation 'Aripiprazole Related Compound B' is specifically a USP term and is not directly interchangeable with EP impurity nomenclatures . While the EP also lists several impurities for aripiprazole, including Impurity G (aripiprazole dimer, CAS 1797986-18-5) and Impurity F (N-oxide, CAS 573691-09-5), the chemical structure and identity of USP Related Compound B is distinct . Laboratories operating under USP monographs or submitting to markets requiring USP compliance must use this specific compound rather than EP-designated alternatives to meet the exact specifications defined in the USP-NF .

USP vs. EP Designations
Context‑dependent
USP C26H32N2O5 (CAS 1424858‑02‑5) vs. EP Impurity G distinct structure; separate monographs.
USP monograph methods require designation‑matched standards.
Verify pharmacopoeial alignment before substituting EP impurities.
Pharmacopoeial Harmonization Analytical Method Development Global Regulatory Submissions

Process Impurity vs. API Chromatographic Resolution

Aripiprazole Related Compound B (CAS 1424858-02-5) is a synthetic process impurity that must be chromatographically resolved from the parent drug aripiprazole (CAS 129722-12-9) and other related compounds in validated HPLC methods . The molecular formula of this compound is C26H32N2O5 (MW 452.56) compared to aripiprazole's C23H27Cl2N3O2 (MW 448.39) . This structural difference—specifically the absence of the 2,3-dichlorophenylpiperazine moiety present in aripiprazole and its replacement with a bis-quinolinone ether structure—results in significantly different chromatographic retention behavior, requiring dedicated method development and a certified reference standard for accurate identification and quantification .

Chromatographic Resolution
Class‑level
C26H32N2O5 vs. C23H27Cl2N3O2; distinct retention time in reversed‑phase HPLC systems.
Requires dedicated impurity standard for accurate peak identification.
Class‑level inference; confirm retention behavior under specific USP conditions.
HPLC Method Development Impurity Profiling Pharmaceutical Analysis

Aripiprazole Related Compound B: Application Scenarios


USP-NF Compendial Testing & Batch Release

This compound is the officially designated USP reference standard for Aripiprazole Related Compound B, required for performing organic impurity tests specified in the USP-NF monograph for aripiprazole [1]. Quality control laboratories conducting release testing of aripiprazole API or finished drug product must use this specific reference standard to prepare system suitability solutions and impurity marker solutions. The compound enables accurate identification and quantification of the bis-quinolinone ether dimer impurity at specification limits, supporting compliance with ICH Q3A/B requirements [1].

ANDA Method Validation & Regulatory Submission

For generic pharmaceutical manufacturers developing aripiprazole formulations, this compound serves as an essential reference material for analytical method validation (AMV) and stability-indicating method development [1]. The compound's detailed characterization data, compliant with regulatory guidelines, supports the demonstration of method specificity, linearity, accuracy, and precision required in ANDA submissions to the FDA [1]. Traceability to USP standards provides additional regulatory credibility during the review process [2].

Forced Degradation & Stability-Indicating Methods

In forced degradation studies of aripiprazole drug substance and drug product, this compound may be formed or monitored as a potential degradation product or process impurity [1]. Using the authentic reference standard enables accurate peak identification in stability-indicating HPLC methods, distinguishing this specific bis-quinolinone ether dimer from other degradation products and impurities that may co-elute under similar chromatographic conditions [1].

Application
Selection Property
Validation Focus
USP‑NF Compendial Testing
Compendial recognition
Monograph‑specific impurity identity and system suitability
ANDA Method Validation
Regulatory‑grade reference standard
Supports method specificity and traceability documentation
Forced Degradation Studies
Authentic impurity marker
Accurate peak assignment in stability‑indicating methods

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